molecular formula C9H12N2OS B1620603 (2-Methoxy-benzyl)-thiourea CAS No. 66892-30-6

(2-Methoxy-benzyl)-thiourea

Cat. No.: B1620603
CAS No.: 66892-30-6
M. Wt: 196.27 g/mol
InChI Key: GSRPPAKIJBKMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxy-benzyl)-thiourea” is a compound used for proteomics research . It has a molecular formula of C9H12N2OS and a molecular weight of 196.269 .

Scientific Research Applications

Structural and Vibrational Analysis

(2-Methoxy-benzyl)-thiourea derivatives have been extensively studied for their structural properties. For instance, 1-Benzyl-3-furoyl-1-phenylthiourea has been analyzed using vibrational spectroscopy and multinuclear NMR, revealing its U-shape conformation and potential for intramolecular hydrogen bonding. This conformation is influenced by the substitution on the thiourea core, highlighting the importance of structural analysis in understanding the chemical behavior of these compounds (Lestard et al., 2015).

Chemical Synthesis and Catalysis

Thiourea derivatives, including those related to this compound, have been utilized in chemical synthesis and catalysis. For example, thiourea-catalyzed asymmetric Michael additions demonstrate the utility of thioureas in enantioselective synthesis, offering a pathway to Michael adducts with high yields and enantioselectivity (Inokuma et al., 2006).

Material Science and Extraction Processes

In material science, derivatives of this compound have been explored for their potential in selective metal extraction. A study on 1,2-bis(2-methoxyethylthio)benzene, closely related to this compound, showcased its effectiveness in palladium(II) recovery from secondary raw materials, demonstrating the applicability of these compounds in resource recovery and environmental remediation (Traeger et al., 2012).

Biological Applications and Molecular Docking

On the biological front, thiourea derivatives have been evaluated for their enzyme inhibitory and antioxidant properties. A study involving various thiourea derivatives, including 1-Benzoyl-3-(4-methoxyphenyl)thiourea, highlighted their potential as anti-radical scavengers and enzyme inhibitors, underscoring the biological significance of these compounds. Molecular docking studies further suggested their capacity to inhibit esterase and protease enzymes, indicating potential therapeutic applications (Raza et al., 2022).

Future Directions

While specific future directions for “(2-Methoxy-benzyl)-thiourea” are not mentioned in the sources I found, research into similar compounds is ongoing. For example, thiazolidine motifs, which are similar to thiourea, are being explored for new drug candidates . Additionally, benzothiazole compounds are being synthesized using green chemistry principles, which could be a future direction for the synthesis of similar compounds .

Properties

IUPAC Name

(2-methoxyphenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRPPAKIJBKMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368633
Record name (2-Methoxy-benzyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-30-6
Record name (2-Methoxy-benzyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-benzyl)-thiourea
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-benzyl)-thiourea
Reactant of Route 3
Reactant of Route 3
(2-Methoxy-benzyl)-thiourea
Reactant of Route 4
Reactant of Route 4
(2-Methoxy-benzyl)-thiourea
Reactant of Route 5
(2-Methoxy-benzyl)-thiourea
Reactant of Route 6
Reactant of Route 6
(2-Methoxy-benzyl)-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.